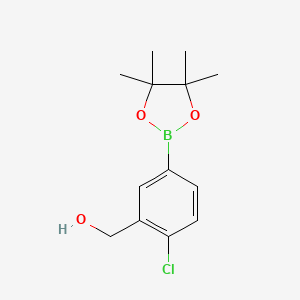

(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1799974-98-3) is a boronic ester-containing aromatic compound with a hydroxymethyl (-CH2OH) group at the para position relative to a chlorine substituent on the phenyl ring. Its molecular formula is C13H18BClO3, and it is commonly employed as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . The compound is synthesized via sodium borohydride reduction of a formyl-substituted phenylboronic acid precursor, followed by pinacol esterification, achieving a 90% yield . Key spectral data include:

Properties

IUPAC Name |

[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSMJUJQLCKZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

Boronic Acid Esterification: : The starting materials typically include a phenol derivative and a boronic acid or its ester. The reaction conditions involve the use of a suitable catalyst, such as a palladium catalyst, and a solvent like toluene or dichloromethane.

Cross-Coupling Reactions: : This method involves the use of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic compounds.

Reduction: : The boronic acid moiety can be reduced to form boronic esters or boronic acids.

Substitution: : The chlorine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and oxidizing agents like chromium(VI) oxide (CrO₃).

Reduction: : Typical reagents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Reagents like amines, alcohols, and halides are used, often in the presence of a base or a catalyst.

Major Products Formed

Oxidation: : Phenolic compounds, quinones.

Reduction: : Boronic esters, boronic acids.

Substitution: : Amines, alcohols, halides.

Scientific Research Applications

The compound has several applications in scientific research:

Chemistry: : It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds.

Biology: : It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine: : It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

Industry: : It is utilized in the manufacturing of materials and chemicals that require precise molecular structures.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, proteins, and other biomolecules.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The reactivity and applications of boronic esters are highly influenced by substituent electronic and steric effects. Below is a comparison with structurally similar compounds:

Notes:

- B(pin) : 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl.

- Fluorine substituents (2e, 2f) increase electron-withdrawing effects, improving cross-coupling efficiency but reducing boronate stability compared to chlorine .

- Methyl groups (2g) introduce steric bulk, which can hinder catalytic access in coupling reactions .

Reactivity in Cross-Coupling Reactions

The target compound’s chlorine substituent directs electrophilic aromatic substitution, while the boronic ester facilitates Suzuki-Miyaura coupling. Key differences with analogs:

- Electron-Withdrawing Groups (2e, 2f) : Accelerate coupling rates but may require optimized Pd catalysts (e.g., Pd(dppf)Cl2) .

- Steric Effects (2g) : Lower yields in couplings with aryl bromides due to hindered transmetalation .

- Isomeric Boronate Position (2d vs. 21) : The 5-B(pin) isomer (2d) exhibits higher stability in basic conditions than the 4-B(pin) analog .

Biological Activity

(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound characterized by its unique structural features, including a phenolic hydroxyl group and a dioxaborolane moiety. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is CHBClO. The presence of the chloro substituent and the bulky tetramethyl dioxaborolane group contributes to its distinctive chemical properties that influence its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For example:

- MIC Values : Compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

2. Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies:

- Cell Proliferation Inhibition : It demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 with an IC value of 0.126 μM .

- Selectivity : The compound exhibited a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a potential for targeted cancer therapy .

3. Mechanistic Insights

The mechanism of action for this compound may involve:

- Matrix Metalloproteinase Inhibition : It has shown significant inhibition against matrix metalloproteinase-2 (MMP-2) and MMP-9 .

Research Findings and Case Studies

Several studies have evaluated the pharmacokinetics and toxicity profiles of related compounds:

Q & A

Q. What are the common synthetic routes for (2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol?

The compound is typically synthesized via a two-step process:

- Step 1 : Introduction of the boronate ester group via Suzuki-Miyaura coupling or direct borylation of a halogenated precursor. For example, a chloro-substituted benzaldehyde derivative can undergo borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .

- Step 2 : Reduction of the formyl group to a methanol moiety using sodium borohydride (NaBH₄) in methanol, as demonstrated in analogous compounds (e.g., reduction of 4-fluoro-3-formylphenylboronic acid to [2-Fluoro-5-(boronate)phenyl]methanol with 95% yield) . Key considerations: Ensure anhydrous conditions during reduction to avoid side reactions.

Q. How is the compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : The methanol group (-CH₂OH) appears as a triplet near δ 4.6–4.8 ppm (¹H) and δ 60–65 ppm (¹³C). The tetramethyl dioxaborolane group shows singlets for methyl protons (δ ~1.3 ppm, ¹H) and carbons (δ ~25 ppm, ¹³C). Aromatic protons adjacent to chlorine and boron substituents exhibit downfield shifts due to electron-withdrawing effects .

- IR Spectroscopy : Broad O-H stretches (~3300 cm⁻¹) confirm the methanol group, while B-O vibrations (1350–1400 cm⁻¹) verify the boronate ester.

Q. What are the stability and storage requirements for this compound?

The boronate ester is moisture-sensitive; store under inert gas (N₂/Ar) at –20°C. The methanol group may oxidize to a formyl or carboxylic acid under prolonged exposure to air, necessitating strict anhydrous handling .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect Suzuki-Miyaura coupling efficiency?

The bulky pinacol boronate group can reduce coupling yields with sterically hindered aryl halides. Optimization strategies include:

- Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance turnover .

- Increasing reaction temperature (80–100°C) and prolonging reaction time (24–48 hours) to overcome slow transmetallation . Example: Coupling with 2-chloropyridine derivatives achieves ~70% yield under optimized conditions, compared to >90% for less hindered substrates .

Q. Can the methanol group be selectively functionalized without cleaving the boronate ester?

Yes, through protective strategies:

- Protection : Convert the -CH₂OH to a silyl ether (e.g., TBSCl) or acetate (Ac₂O) to prevent oxidation during subsequent reactions .

- Post-functionalization : After coupling, deprotect the methanol group under mild conditions (e.g., TBAF for silyl ethers) for further derivatization (e.g., esterification or phosphorylation) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate the target compound from byproducts (e.g., dechlorinated or oxidized derivatives).

- Limitations : The boronate ester can hydrolyze during analysis, leading to false positives. Stabilize the mobile phase with 0.1% formic acid to mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.